3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid
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Overview
Description
3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid typically involves the reaction of 3,3,3-trifluoropropanoic acid with piperidine under specific conditions. One common method includes:
Starting Materials: 3,3,3-Trifluoropropanoic acid and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are important in pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropanoic acid: Similar in structure but lacks the piperidine ring.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Contains an additional trifluoromethyl group.
Ethyl 3,3,3-trifluoropyruvate: A trifluoromethylated compound used in different synthetic applications.
Uniqueness
3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid is unique due to the presence of both a trifluoromethyl group and a piperidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3,3,3-trifluoro-2-(piperidin-2-ylmethyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)7(8(14)15)5-6-3-1-2-4-13-6/h6-7,13H,1-5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIQQLVQNDTREE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC(C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401932 |
Source
|
Record name | 3,3,3-Trifluoro-2-[(piperidin-2-yl)methyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-80-0 |
Source
|
Record name | 3,3,3-Trifluoro-2-[(piperidin-2-yl)methyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-Trifluoro-[(2-piperidinyl)methyl]propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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